3-Chloro-2-methyl-5,6-diphenyl-1H-imidazo[1,2-a]imidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Chloro-2-methyl-5,6-diphenyl-1H-imidazo[1,2-a]imidazole is a heterocyclic compound that belongs to the imidazole family. Imidazoles are known for their broad range of chemical and biological properties, making them significant in various fields such as pharmaceuticals, agrochemicals, and materials science .
Vorbereitungsmethoden
The synthesis of 3-Chloro-2-methyl-5,6-diphenyl-1H-imidazo[1,2-a]imidazole can be achieved through several methods. Common synthetic routes include:
Debus-Radiszewski Synthesis: This method involves the reaction of glyoxal, ammonia, and an aldehyde.
Wallach Synthesis: This involves the oxidation of imidazolines.
From Alpha Halo-Ketones: This method involves the reaction of alpha halo-ketones with ammonia or amines.
Marckwald Synthesis: This involves the reaction of an amino nitrile with an aldehyde
Analyse Chemischer Reaktionen
3-Chloro-2-methyl-5,6-diphenyl-1H-imidazo[1,2-a]imidazole undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction can involve nucleophilic or electrophilic substitution, often using reagents like halogens or alkylating agents
Wissenschaftliche Forschungsanwendungen
3-Chloro-2-methyl-5,6-diphenyl-1H-imidazo[1,2-a]imidazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It has been studied for its potential biological activities, including antibacterial, antifungal, and anticancer properties.
Medicine: It is explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions
Wirkmechanismus
The mechanism of action of 3-Chloro-2-methyl-5,6-diphenyl-1H-imidazo[1,2-a]imidazole involves its interaction with specific molecular targets and pathways. For instance, it may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
3-Chloro-2-methyl-5,6-diphenyl-1H-imidazo[1,2-a]imidazole can be compared with other similar compounds such as:
Clemizole: An antihistaminic agent.
Etonitazene: An analgesic.
Enviroxime: An antiviral agent.
Astemizole: Another antihistaminic agent.
Omeprazole and Pantoprazole: Antiulcer agents.
Thiabendazole: An antihelmintic
These compounds share the imidazole core structure but differ in their substituents and specific biological activities, highlighting the versatility and uniqueness of this compound .
Eigenschaften
CAS-Nummer |
115919-92-1 |
---|---|
Molekularformel |
C18H14ClN3 |
Molekulargewicht |
307.8 g/mol |
IUPAC-Name |
3-chloro-2-methyl-5,6-diphenyl-1H-imidazo[1,2-a]imidazole |
InChI |
InChI=1S/C18H14ClN3/c1-12-17(19)22-16(14-10-6-3-7-11-14)15(21-18(22)20-12)13-8-4-2-5-9-13/h2-11H,1H3,(H,20,21) |
InChI-Schlüssel |
NCRLAKFSGFSAEC-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(N2C(=C(N=C2N1)C3=CC=CC=C3)C4=CC=CC=C4)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.